
5-Bromo-2-iodotolueno
Descripción general
Descripción
5-Bromo-2-iodotoluene is a useful research compound. Its molecular formula is C7H6BrI and its molecular weight is 296.93 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Bromo-2-iodotoluene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Bromo-2-iodotoluene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-iodotoluene including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis Orgánica
5-Bromo-2-iodotolueno: se utiliza principalmente como un bloque de construcción orgánico en la síntesis química . Es un hidrocarburo halogenado que puede sufrir diversas reacciones químicas, lo que lo convierte en un reactivo versátil en la síntesis de moléculas orgánicas complejas. Por ejemplo, se utiliza en la reacción de acoplamiento de Suzuki, que forma enlaces carbono-carbono y es fundamental en la construcción de productos farmacéuticos y polímeros .
Intermediarios de Investigación Médica
En la investigación médica, This compound sirve como intermedio en la síntesis de varios compuestos . Su reactividad con otras moléculas orgánicas permite la creación de posibles candidatos a fármacos y la exploración de nuevos tratamientos.
Procesos de Ingeniería Química
Este compuesto está involucrado en procesos de ingeniería química, particularmente en el desarrollo de nuevos materiales y catalizadores . Sus propiedades se aprovechan para crear sustancias con características específicas requeridas para aplicaciones industriales.
Estudios de Impacto Ambiental
This compound: está sujeto a estudios de impacto ambiental debido a sus posibles efectos cuando se libera al medio ambiente. La investigación en este campo se centra en comprender su comportamiento, degradación y las implicaciones de sus subproductos .
Protocolos de Seguridad y Manejo
El perfil de seguridad del compuesto es crucial para el manejo en laboratorio e industrial. Los estudios se centran en su almacenamiento, manejo y eliminación adecuados para garantizar la seguridad y el cumplimiento de las normas reglamentarias .
Consideraciones Regulatorias
Las consideraciones regulatorias son esenciales para el uso de This compound en cualquier capacidad. La investigación en esta área garantiza que su uso se adhiera a las regulaciones legales y de seguridad, lo cual es fundamental para su aplicación en productos comerciales .
Safety and Hazards
Mecanismo De Acción
Target of Action
5-Bromo-2-iodotoluene is a halogenated hydrocarbon
Mode of Action
5-Bromo-2-iodotoluene undergoes a chemoselective Suzuki reaction with phenylboronic acid to yield the corresponding carboxylic acid . This reaction involves the coupling of the bromine and iodine sites on the 5-Bromo-2-iodotoluene molecule with phenylboronic acid, facilitated by a palladium catalyst. The result is the formation of a new carbon-carbon bond, leading to the production of the corresponding carboxylic acid.
Pharmacokinetics
Its physical properties, such as a density of 2.08 g/mL at 25 °C (lit.) , could also impact its pharmacokinetic behavior.
Result of Action
The compound is used as a building block in organic synthesis , suggesting that its primary role is in the formation of more complex molecules through reactions like the Suzuki reaction.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-2-iodotoluene. For instance, it is known to be light-sensitive , indicating that exposure to light could potentially degrade the compound or alter its reactivity. Therefore, it is recommended to store the compound in a dark place . Furthermore, its reactivity may be influenced by temperature, as its reactions are often carried out under controlled temperature conditions.
Análisis Bioquímico
Biochemical Properties
5-Bromo-2-iodotoluene undergoes chemoselective Suzuki reaction with phenylboronic acid to yield the corresponding carboxylic acid . This indicates that it can interact with enzymes and proteins that are involved in these reactions. The nature of these interactions is likely to be influenced by the halogen groups present in the compound.
Cellular Effects
It is known that halogenated hydrocarbons can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to undergo chemoselective Suzuki reaction with phenylboronic acid , suggesting that it may interact with biomolecules through binding interactions, potentially leading to enzyme inhibition or activation, and changes in gene expression.
Propiedades
IUPAC Name |
4-bromo-1-iodo-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrI/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTUADBHTFHMNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369180 | |
| Record name | 5-Bromo-2-iodotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116632-39-4 | |
| Record name | 5-Bromo-2-iodotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-iodotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 5-bromo-2-iodotoluene utilized in the synthesis of the MMP-3 inhibitor UK-370,106?
A1: 5-Bromo-2-iodotoluene serves as a crucial starting material in the multi-step synthesis of UK-370,106 []. The paper describes its conversion into a biarylpropanal equivalent through two synthetic steps. This intermediate is then reacted with a phosphonosuccinate compound to construct a key intermediate with defined stereochemistry, essential for the biological activity of the final MMP-3 inhibitor.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



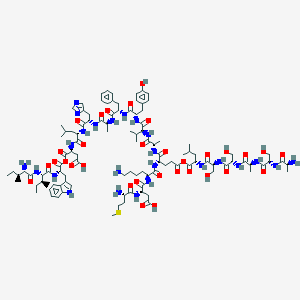
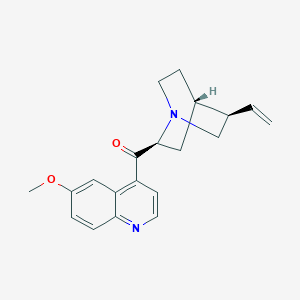
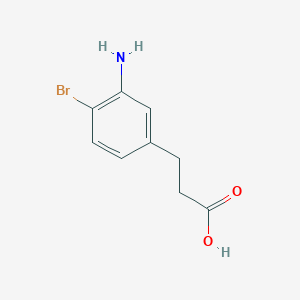
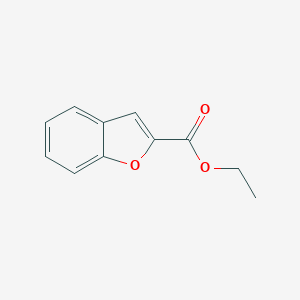
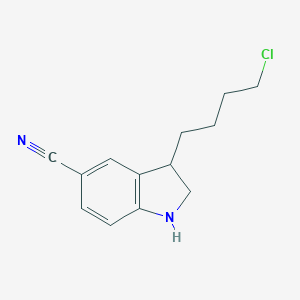
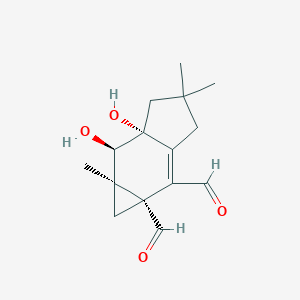
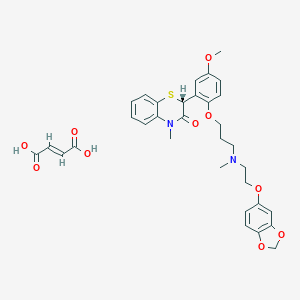

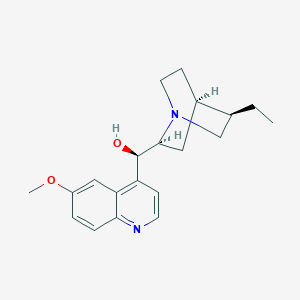
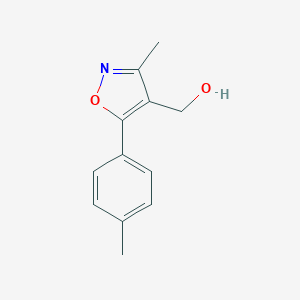


![2-Bromo-1-[4-pyridyl]ethanol](/img/structure/B45889.png)
